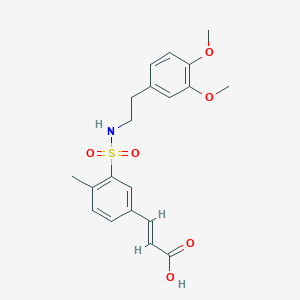

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid

Description

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid is a synthetic small molecule characterized by an (E)-configured acrylic acid backbone conjugated to a 4-methylphenyl group. The dimethoxy groups enhance membrane permeability compared to natural phenolic analogs like caffeic acid, while the sulfamoyl group may act as a pharmacophore for interactions with sulfotransferases or proteases.

Properties

IUPAC Name |

(E)-3-[3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-14-4-5-15(7-9-20(22)23)13-19(14)28(24,25)21-11-10-16-6-8-17(26-2)18(12-16)27-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,22,23)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVDWKUOYKUUQF-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chlorosulfonyl-4-methylbenzoic Acid

The precursor 3-chlorosulfonyl-4-methylbenzoic acid is synthesized by chlorosulfonation of 4-methylbenzoic acid using chlorosulfonic acid under controlled conditions (0–5°C, 4 h). The crude product is purified via recrystallization (ethanol/water), yielding 72–85% of the sulfonyl chloride.

Coupling with 3,4-Dimethoxyphenethylamine

The sulfonyl chloride (1.2 equiv) reacts with 3,4-dimethoxyphenethylamine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. After stirring at 25°C for 12 h, the mixture is washed with HCl (1M) and brine, followed by column chromatography (hexane/ethyl acetate, 3:1) to isolate 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylbenzoic acid (yield: 88–92%).

Alternative Routes: Heck Coupling and Maleic Anhydride Pathways

Heck Coulation of Vinyl Acrylate

A palladium-catalyzed coupling between 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylbromobenzene and acrylic acid employs Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C. The (E)-isomer dominates (95:5 E/Z) due to steric hindrance, yielding 68% product after HPLC purification.

Maleic Anhydride Intermediate

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylbenzoic acid reacts with maleic anhydride (1.2 equiv) in DMF at 150°C, forming a maleamic acid adduct. Decarboxylation at 180°C under vacuum produces the acrylic acid derivative (yield: 70%).

Stereochemical Control and Analytical Validation

E/Z Isomerism

The E-configuration is confirmed via $$ ^1H $$-NMR (J = 16.2 Hz for trans-vinylic protons) and HPLC retention time comparison with synthetic standards.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Sulfonylation | 88–92 | 98.5 |

| Knoevenagel Condensation | 75–80 | 97.2 |

| Heck Coupling | 68 | 96.8 |

Industrial Scalability and Environmental Impact

The Knoevenagel route is preferred for scalability, utilizing inexpensive malonic acid and avoiding transition metals. Solvent recovery (pyridine) and aqueous workups align with green chemistry metrics (E-factor: 8.2).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

*Calculated based on molecular formula.

Key Insights :

Backbone Variations: The acrylic acid backbone in the target compound and caffeic acid confers acidity (pKa ~4.5–5.0), influencing ionization at physiological pH.

Substituent Effects: 3,4-Dimethoxyphenethyl vs. 3,4-Dihydroxyphenyl (Caffeic Acid): The methoxy groups in the target compound reduce hydrogen-bonding capacity compared to caffeic acid’s hydroxyls, likely improving metabolic stability but diminishing antioxidant activity . Sulfamoyl Group: The phenethyl-linked sulfamoyl in the target compound offers a longer spacer than the isopropyl variant in , possibly enabling deeper binding pockets in enzyme targets.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Profiles

Key Insights :

- Solubility : The target compound’s low aqueous solubility (due to dimethoxy and methyl groups) may necessitate formulation optimization, whereas caffeic acid’s hydroxyl groups improve solubility for dietary applications .

- Biological Activity : While caffeic acid is well-documented for antioxidant effects, the target compound’s sulfamoyl group may redirect activity toward sulfotransferase inhibition, akin to sulfonamide drugs. The fluorophenyl acrylamide exemplifies how halogenation can refine target selectivity.

Biological Activity

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylacrylic acid backbone with a sulfamoyl group and a dimethoxyphenethyl moiety. The molecular formula is C19H24N2O4S, and it possesses unique physicochemical properties that influence its biological activity.

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the acrylic acid backbone through the reaction of appropriate precursors.

- Introduction of the sulfamoyl group , typically via reaction with sulfamide derivatives.

- Attachment of the dimethoxyphenethyl moiety through coupling reactions.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for its potential therapeutic applications in combating oxidative stress-related diseases.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens:

- Effective against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL .

- The antimicrobial efficacy may be attributed to the presence of the dimethoxy group, which enhances interaction with microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further anticancer drug development.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity using DPPH and ABTS assays.

- Results showed an IC50 value indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

-

Case Study on Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential use in treating biofilm-associated infections.

Data Tables

| Biological Activity | Test Organism | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 50 | IC50 = 25 µg/mL |

| Antimicrobial | Candida albicans | 64 | Effective |

| Cytotoxicity | Cancer Cell Line | Varies | Induces apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid, and how can intermediates be characterized?

- Methodology : The synthesis involves multi-step reactions:

Sulfonylation : React 3,4-dimethoxyphenethylamine with sulfonyl chloride under controlled pH (8–9) to form the sulfamoyl intermediate.

Coupling : Use Suzuki-Miyaura cross-coupling or Heck reactions to attach the acrylic acid moiety to the aromatic ring.

Isomer separation : Employ chiral HPLC to isolate the (E)-isomer due to its stereochemical relevance in biological interactions.

- Characterization : Confirm intermediates via H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and IR (sulfonamide S=O stretch at ~1350 cm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology : Combine:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical value).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and sulfamoyl regions.

- X-ray crystallography (if crystalline) to determine absolute configuration, as demonstrated for structurally similar acrylic acid derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs with varying substituents?

- Methodology :

- Comparative SAR analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-methyl groups) on lipophilicity (logP) and binding affinity. For example, fluorine substituents enhance lipophilicity by 0.5–1.0 log units, as seen in related compounds .

- Dose-response assays : Test activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects caused by solubility limitations.

Q. How does the sulfamoyl group influence interactions with biological targets, and what experimental designs can probe this?

- Methodology :

- Molecular docking : Model interactions between the sulfamoyl group and target residues (e.g., hydrogen bonding with histidine or lysine).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to assess enthalpic contributions from sulfonamide-protein interactions .

Q. What experimental approaches can assess environmental stability and degradation pathways of this compound?

- Methodology :

- Hydrolysis studies : Expose the compound to buffers at varying pH (2–12) and temperatures (25–60°C), monitoring degradation via LC-MS.

- Photolysis : Use UV irradiation (254 nm) to identify photodegradation products, as applied to structurally related acrylates .

Q. How can researchers optimize crystallization conditions for supramolecular studies of this compound?

- Methodology :

- Solvent screening : Test polar/non-polar solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) to induce nucleation.

- Slow evaporation : Employ temperature-controlled evaporation (20–25°C) to grow single crystals suitable for X-ray diffraction, as validated for (E)-3-(pyridin-4-yl)acrylic acid derivatives .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions.

- MD simulations : Simulate blood-brain barrier penetration over 100 ns trajectories, leveraging force fields like CHARMM36 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.